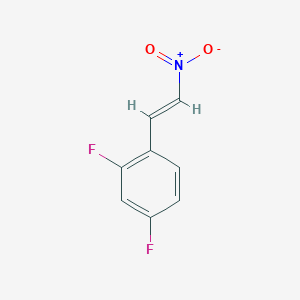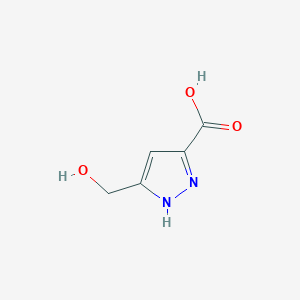
3,5-dichloro-2-methanesulfonamidobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-methanesulfonamidobenzoic acid is a chemical compound with the molecular formula C8H7Cl2NO4S It is characterized by the presence of two chlorine atoms, a methanesulfonamide group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2-methanesulfonamidobenzoic acid typically involves the chlorination of 2-methanesulfonamidobenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions of the benzene ring. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors with precise temperature and pressure control. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Post-reaction purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-methanesulfonamidobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methanesulfonamide group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,5-Dichloro-2-methanesulfonamidobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dichloro-2-methanesulfonamidobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The methanesulfonamide group may play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzoic Acid: Lacks the methanesulfonamide group, making it less versatile in certain reactions.
2-Methanesulfonamidobenzoic Acid:
3,5-Dichloro-4-methanesulfonamidobenzoic Acid: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
3,5-Dichloro-2-methanesulfonamidobenzoic acid is unique due to the presence of both chlorine atoms and the methanesulfonamide group. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
1094453-30-1 |
|---|---|
Molecular Formula |
C8H7Cl2NO4S |
Molecular Weight |
284.1 |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




